Cas no 79516-68-0 ((3S,4R)-1-(4-Cyano-4-(4-fluorophenyl)cyclohexyl)-3-methyl-4-phenylpiperidine-4-carboxylic acid)

79516-68-0 structure
Produktname:(3S,4R)-1-(4-Cyano-4-(4-fluorophenyl)cyclohexyl)-3-methyl-4-phenylpiperidine-4-carboxylic acid
(3S,4R)-1-(4-Cyano-4-(4-fluorophenyl)cyclohexyl)-3-methyl-4-phenylpiperidine-4-carboxylic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (3S,4R)-1-(4-Cyano-4-(4-fluorophenyl)cyclohexyl)-3-methyl-4-phenylpiperidine-4-carboxylic acid
- (3S,4R)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid
- 4-Piperidinecarboxylicacid, 1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-, (3S,4R)-
- LEVOCABASTINE
- Levocabastin
- Levocabastina
- Levocabastina [Spanish]
- Levocabastine [INN:BAN]
- Levocabastinum
- Levocabastinum [Latin]
- levocobastine
- Livostin
- Livostin (TN)
- UNII-H68BP06S81
- 4-Piperidinecarboxylicacid, 1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-,[3S-[1(cis),3a,4b]]-
- Levophta
- R50547
- (3S,4R)-1-[cis-4-Cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid
- SPBio_003108
- C26H29FN2O2
- R 50547
- CHEBI:135679
- (+-)-trans-1-(cis-4-Cyano-4-(p-fluorophenyl)cyclohexyl)-3-methyl-4-phenylisonipecotic acid.
- trans-4-Cyano Cabastine
- SCHEMBL152978
- Q27164305
- (3S,4R)-3-methyl-4-phenyl-1-[(1s,4s)-4-cyano-4-(4-fluorophenyl)cyclohexyl]piperidine-4-carboxylic acid
- H68BP06S81
- COU3RRH769
- AKOS016013998
- DB01106
- LEVOCABASTINE [INN]
- 79516-68-0
- GTPL1586
- DTXSID001024637
- AB00514704
- Q2240116
- AKOS040752530
- (3S,4R)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid
- EN300-6481353
- R-50547
- Prestwick0_001039
- CHEMBL1615438
- LEVOCABASTINE [MI]
- LEVOCABASTINE [WHO-DD]
- rel-(3R,4S)-1-[cis-4-Cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid
- BDBM50019405
- UNII-COU3RRH769
- 4-PIPERIDINECARBOXYLIC ACID, 1-(4-CYANO-4-(4-FLUOROPHENYL)CYCLOHEXYL)-3-METHYL-4-PHENYL-, (-)-(1(CIS),3.ALPHA.,4.BETA.)-
- CHEBI:92584
- Prestwick2_001039
- NCGC00179240-01
- BSPBio_001257
- D08117
- BRD-K33453211-003-03-2
- Prestwick3_001039
- 4-Piperidinecarboxylic acid, 1-(4-cyano-4-(4-fluorophenyl)cyclohexyl)-3-methyl-4-phenyl-, (3S-(1(cis),3alpha,4beta))-
- Levocabastine (INN)
- 79449-98-2
- DTXSID1048548
- LEVOCABASTINE [VANDF]
- NCGC00179240-02
- NS00010372
- CS-0002969
- HY-14277
- BPBio1_001382
- Prestwick1_001039
- Cabastine
- Cabastine [INN]
- SCHEMBL4577
- AB00514704-06
- (+-)-trans-1-(cis-4-Cyano-4-(p-fluorophenyl)cyclohexyl)-3-methyl-4-phenylisonipecotic acid
- (+/-)-TRANS-1-(CIS-4-CYANO-4-(P-FLUOROPHENYL)CYCLOHEXYL)-3-METHYL-4-PHENYLISONIPECOTIC ACID
- Cabastinum
- BRD-K33453211-003-11-5
- CHEMBL560041
- 105452-51-5
- SCHEMBL25472169
-
- MDL: MFCD00865655
- Inchi: 1S/C26H29FN2O2/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20/h2-10,19,23H,11-17H2,1H3,(H,30,31)/t19-,23-,25-,26-/m1/s1
- InChI-Schlüssel: ZCGOMHNNNFPNMX-YHYDXASRSA-N
- Lächelt: C[C@@H]1CN(CC[C@@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F
Berechnete Eigenschaften
- Genaue Masse: 420.22100
- Monoisotopenmasse: 420.221
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 31
- Anzahl drehbarer Bindungen: 4
- Komplexität: 681
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 64.3A^2
- Tautomerzahl: nichts
- Oberflächenladung: 0
- XLogP3: 2.5
Experimentelle Eigenschaften
- Farbe/Form: Kristallisation
- Dichte: 1.23
- Siedepunkt: 589.9 °C at 760 mmHg
- Flammpunkt: 310.5 °C
- Brechungsindex: 1.606
- PSA: 64.33000
- LogP: 4.83198
(3S,4R)-1-(4-Cyano-4-(4-fluorophenyl)cyclohexyl)-3-methyl-4-phenylpiperidine-4-carboxylic acid Sicherheitsinformationen
- Signalwort:Warning
- Lagerzustand:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
(3S,4R)-1-(4-Cyano-4-(4-fluorophenyl)cyclohexyl)-3-methyl-4-phenylpiperidine-4-carboxylic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D504668-1g |
(3S,4R)-1-(4-Cyano-4-(4-fluorophenyl)cyclohexyl)-3-Methyl-4-phenylpiperidine-4-carboxylic acid |
79516-68-0 | 97% | 1g |
$3215 | 2024-05-24 | |
AstaTech | H11053-0.5/G |
LEVOCABASTINE |
79516-68-0 | 98% | 0.5g |
$1598 | 2023-09-18 | |
Enamine | EN300-6481353-0.05g |
(3S,4R)-3-methyl-4-phenyl-1-[(1s,4s)-4-cyano-4-(4-fluorophenyl)cyclohexyl]piperidine-4-carboxylic acid |
79516-68-0 | 0.05g |
$2755.0 | 2023-05-31 | ||
AstaTech | H11053-0.1/G |
LEVOCABASTINE |
79516-68-0 | 98% | 0.1g |
$533 | 2023-09-18 | |
eNovation Chemicals LLC | D504668-1g |
(3S,4R)-1-(4-Cyano-4-(4-fluorophenyl)cyclohexyl)-3-Methyl-4-phenylpiperidine-4-carboxylic acid |
79516-68-0 | 97% | 1g |
$3215 | 2025-02-21 | |
eNovation Chemicals LLC | D504668-1g |
(3S,4R)-1-(4-Cyano-4-(4-fluorophenyl)cyclohexyl)-3-Methyl-4-phenylpiperidine-4-carboxylic acid |
79516-68-0 | 97% | 1g |
$3215 | 2025-02-27 |
(3S,4R)-1-(4-Cyano-4-(4-fluorophenyl)cyclohexyl)-3-methyl-4-phenylpiperidine-4-carboxylic acid Verwandte Literatur
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Changjiang Yu,Xingxing Ma,Qiuling Song Org. Chem. Front. 2020 7 2950
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2. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compoundsRamachandran Gunasekar,Ross L. Goodyear,Ilaria Proietti Silvestri,Jianliang Xiao Org. Biomol. Chem. 2022 20 1794
-
3. Structural requirements of non-peptide neurotensin receptor antagonistsLuc Quéré,Robert Boigegrain,Francis Jeanjean,Danielle Gully,Guy Evrard,Fran?ois Durant J. Chem. Soc. Perkin Trans. 2 1996 2639
-
Zeeshan Hafeez,Simon Benoit,Céline Cakir-Kiefer,Annie Dary,Laurent Miclo Food Funct. 2021 12 1415
-
Karen Mollet,Lena Decuyper,Saskia Vander Meeren,Nicola Piens,Karel De Winter,Tom Desmet,Matthias D'hooghe Org. Biomol. Chem. 2015 13 2716
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